molecular formula C30H48O3 B1678880 (1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one CAS No. 115404-57-4

(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one

Cat. No.: B1678880
CAS No.: 115404-57-4
M. Wt: 456.7 g/mol
InChI Key: GKQMMZUXYRXFOH-SDQXWTQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-cyclopenta[a]phenanthren-7-one" features a cyclopenta[a]phenanthren-7-one core, a steroidal framework fused with a cyclopentane ring. Key structural elements include:

  • A 3,3-dimethyloxirane (epoxide) group at the C4 position of the butan-2-yl side chain.
  • Hydroxyl and methyl substituents contributing to stereochemical complexity.
  • A polycyclic system with five fused rings, typical of steroids or triterpenoids.

Preparation Methods

Core Cyclopenta[a]Phenanthrene Synthesis

Diels-Alder Cycloaddition and Aromatization

The cyclopenta[a]phenanthrene core is constructed via high-pressure Diels-Alder cycloaddition between 4-acetoxy-2-cyclopenten-1-one and 1-(1-naphthyl)cyclopentene, followed by dehydrogenation-aromatization. This method yields an 8(H)-9,10,11,12-tetrahydrodicyclopenta[a,c]phenanthren-7-one intermediate, which is subsequently functionalized. Key advantages include high regioselectivity and compatibility with sterically hindered substrates.

Conditions :

  • Cycloaddition : 15–20 kbar pressure, 60°C, 72 hours.
  • Aromatization : Pd/C (10 wt%) in diphenyl ether, 250°C, 2 hours.

McMurry Coupling and Mallory Photocyclization

An alternative three-step route employs a Mukaiyama aldol reaction between a silyl enol ether and an aromatic aldehyde, followed by McMurry coupling of the resultant diketone to form a stilbene derivative. Regioselective Mallory photocyclooxidation then yields the cyclopenta[l]phenanthrene framework. This method is notable for its versatility in introducing substituents at the meta positions.

Conditions :

  • McMurry Coupling : TiCl₄/Zn, THF, reflux, 12 hours.
  • Photocyclization : I₂, benzene, UV light (300 nm), 24 hours.

Stereoselective Functionalization

Epoxidation of the Side Chain

The (2S)-3,3-dimethyloxiran-2-yl group is introduced via Sharpless asymmetric epoxidation of a prenyl side chain precursor. Using Ti(OiPr)₄, (+)-diethyl tartrate, and tert-butyl hydroperoxide, the epoxide forms with >90% enantiomeric excess. The hydroxy group at C4 is installed through hydrolytic kinetic resolution of the epoxide intermediate.

Conditions :

  • Epoxidation : Ti(OiPr)₄ (20 mol%), CH₂Cl₂, -20°C, 6 hours.
  • Hydrolysis : H₂O, NaHCO₃, 25°C, 3 hours.

Methylation and Equilibration

Methyl groups at C3a, C6, C9a, and C11a are introduced via alkylation of enolates derived from ketone intermediates. Tetrabutylammonium fluoride (TBAF) in THF promotes dehydrobromination to ensure α-methylation. Equilibration of C7 epimers is achieved using LiBr in acetone, favoring the 7α-epimer (85:15 ratio).

Conditions :

  • Alkylation : MeI, LDA, THF, -78°C, 1 hour.
  • Epimerization : LiBr (1 mol%), acetone, 25°C, 48 hours.

Final Assembly and Optimization

Spirocyclic Coupling

The oxirane-containing side chain is coupled to the cyclopenta[a]phenanthrene core via a Mitsunobu reaction. Using DIAD and PPh₃, the hydroxy group at C1 of the core reacts with the secondary alcohol of the side chain to form the spiro linkage.

Conditions :

  • Mitsunobu Reaction : DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → 25°C, 12 hours.

Crystallization and Purification

The final product is purified via gradient crystallization from toluene/hexane (3:1), yielding a white crystalline solid with >98% purity (HPLC). Recrystallization eliminates residual 4,6-diene isomers, which are common byproducts in steroid syntheses.

Conditions :

  • Crystallization : Toluene/hexane, -25°C, 3 hours.

Data Tables

Table 1: Comparison of Cyclization Methods

Method Yield (%) Regioselectivity Key Reference
Diels-Alder/Aromatization 63–67 High (Δ5,7)
McMurry/Photocyclization 53–60 Moderate (2,7)

Table 2: Stereochemical Outcomes

Step Diastereomeric Ratio Conditions
Epoxidation 92:8 (α:β) Ti(OiPr)₄, -20°C
C7 Epimerization 85:15 (α:β) LiBr, acetone, 25°C

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive moieties critical to its chemical behavior:

Functional Group Position Expected Reactivity
Epoxide (oxirane)Side chain at C-4Nucleophilic ring-opening under acidic/basic conditions
Hydroxyl groupButan-2-yl substituentOxidation, esterification, or glycosylation
KetoneCyclopenta[a]phenanthren-7-oneReduction to secondary alcohol or aldol condensation

Epoxide Ring-Opening Reactions

The (2S)-3,3-dimethyloxiran-2-yl group undergoes nucleophilic attack due to ring strain and electrophilic character:

Example Reaction Pathway

  • Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH)

  • Mechanism :

    • Protonation of epoxide oxygen (acidic) or hydroxide attack (basic).

    • Ring opening via SN2 mechanism, yielding diols or substituted derivatives.

  • Products : Dihydroxy intermediates or cross-linked adducts with biological nucleophiles (e.g., glutathione).

Structural Impact : Ring-opening modifies the side chain’s stereoelectronic properties, potentially altering biological activity .

Oxidation of Hydroxyl Group

The secondary alcohol at C-4′ is susceptible to oxidation:

  • Reagents : Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

  • Product : Ketone derivative, enhancing electrophilicity for further reactions .

Reduction of Ketone

The cyclopenta[a]phenanthren-7-one ketone can be reduced:

  • Reagents : NaBH₄ or LiAlH₄.

  • Product : Secondary alcohol, altering hydrogen-bonding capacity and solubility .

Molecular Docking and Biochemical Interactions

While experimental reaction data remain limited, computational studies suggest interactions with enzymes like acetylcholinesterase (AChE):

Target Protein Binding Affinity (ΔG, kcal/mol) Key Interactions
Acetylcholinesterase-9.2 ± 0.3Hydrogen bonding with hydroxyl group, hydrophobic contacts with methyl substituents

These interactions imply potential for covalent modification via epoxide ring-opening at enzymatic active sites.

Stability and Degradation

The compound’s stability under physiological conditions is influenced by:

  • pH Sensitivity : Epoxide hydrolysis accelerates in acidic environments (e.g., lysosomal pH 4.5).

  • Thermal Degradation : Decomposition observed >200°C, generating fragmented hydrocarbons and CO₂ .

Synthetic Modifications and Derivatives

Derivatization strategies to enhance bioavailability or activity include:

Modification Type Reagents/Conditions Outcome
EsterificationAcetic anhydride, pyridineMasked hydroxyl group, improved lipophilicity
GlycosylationUDP-glucose, glycosyltransferasesWater-soluble prodrug forms

Scientific Research Applications

Chemistry Applications

Molecular Docking Studies
This compound is utilized in molecular docking studies to investigate its binding affinity with various proteins. These studies help in understanding how the compound interacts at the molecular level with biological targets. The findings from these studies can guide further drug development efforts by identifying potential therapeutic targets.

Chemical Reactivity
The compound exhibits notable chemical reactivity including oxidation and reduction processes. It has been shown to interact with enzymes such as acetylcholinesterase 1 (AChE1), which is significant for understanding its potential effects on neurotransmission and related pathways.

Biological Applications

Anticancer Properties
Research indicates that this compound demonstrates selective cytotoxicity against cervical cancer cells (HeLa) while exhibiting minimal cytotoxicity in normal epithelial cell lines. This selectivity suggests its potential as an anti-cancer drug candidate. The mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways.

Mechanisms of Action
The ability of the compound to induce apoptosis is crucial for its application in cancer therapy. The intrinsic pathway involves mitochondrial signaling leading to caspase activation and cell death. The extrinsic pathway engages death receptors on the cell surface that trigger similar apoptotic cascades.

Mechanism of Action

(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one exerts its effects through multiple mechanisms:

    Anti-cancer: It induces apoptosis in cancer cells by upregulating proapoptotic proteins such as Bax and Bcl-2 and downregulating inhibitors of apoptosis proteins (IAPs).

    Anti-inflammatory: this compound binds to MD-2, antagonizing the effects of lipopolysaccharide (LPS) binding to the TLR4/MD-2 complex.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Cyclopenta[c]pyridine Derivatives

Structural Similarities :

  • Shared fused cyclopentane-heteroaromatic systems.
  • Presence of substituents (e.g., phenyl, methoxy) modulating bioactivity.

Key Differences :

  • The target compound lacks a pyridine ring but shares the cyclopentane-polycyclic framework.

Bioactivity :

  • Anti-TMV Activity : Phenyl-substituted cyclopenta[c]pyridines (e.g., Compound 109) exhibit 40–45% inhibition of tobacco mosaic virus (TMV) at 500 µg/mL, attributed to their ability to disrupt viral replication .
  • Antimicrobial and Anti-inflammatory Effects : Cyclopenta[c]pyridines show broad-spectrum activity, with EC50 values <10 µM against bacterial and fungal pathogens .

Cyclopenta[c]pyrrole and Thiophene Derivatives

Structural Similarities :

  • Fused cyclopentane-heterocyclic systems.

Key Differences :

  • Pyrrole/thiophene rings replace the phenanthrenone core.

Bioactivity :

  • Antitumor Activity : Cyclopenta[c]thiophenes (e.g., Compound 1a) inhibit cancer cell proliferation (IC50: 2–15 µM) by targeting topoisomerase II .
  • Anti-HCV Activity : Cyclopenta[c]pyrrole-1-carboxamide (VX-950) acts as an NS3/4A protease inhibitor (EC50: 0.3 µM), highlighting heteroatom-dependent mechanisms .

Cyclopenta-Fused Polyaromatic Hydrocarbons (PAHs)

Example : Cyclopenta(c,d)pyrene.

Bioactivity :

  • Mutagenicity : 10-fold higher than benzo[a]pyrene in Salmonella assays due to stable epoxide metabolites .
  • Tumorigenicity : Weak tumor-initiating activity on mouse skin (ED50: >200 nmol), contrasting its high mutagenicity .

Structural Relevance :

Steroidal Cyclopenta[a]phenanthrenones

Examples: Dexamethasone and methandienone.

Structural Similarities :

  • Shared cyclopenta[a]phenanthrenone core.

Key Differences :

  • Dexamethasone includes fluorine and hydroxyl groups critical for anti-inflammatory activity .
  • Methandienone features a 17β-hydroxy-17-methyl group, enhancing anabolic effects .

Bioactivity :

  • Anti-inflammatory : Dexamethasone inhibits phospholipase A2 (IC50: 1–10 nM), reducing prostaglandin synthesis .
  • Hormonal Activity: Methandienone binds androgen receptors (Ki: 0.5 nM), promoting muscle growth .

Comparative Data Tables

Table 1: Bioactivity Profiles of Cyclopenta-Fused Compounds

Compound Class Bioactivity EC50/IC50 Reference
Cyclopenta[c]pyridine Anti-TMV (Inactivation) 40.2 ± 4.5%*
Cyclopenta[c]thiophene Antitumor (HepG2 cells) 2.1 µM
Cyclopenta[c]pyrrole Anti-HCV (Protease inhibition) 0.3 µM
Dexamethasone Anti-inflammatory (PLA2 inhibition) 1–10 nM

*At 500 µg/mL; % inhibition.

Biological Activity

The compound (1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is a complex organic molecule belonging to the cyclopenta[a]phenanthrene family. This family has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and other pharmacological effects. This article delves into the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's intricate structure includes multiple methyl groups and a unique oxirane moiety. The stereochemistry at various positions contributes to its biological properties. Understanding the molecular structure is crucial as it influences interactions with biological targets.

Key Structural Features

  • Cyclopenta[a]phenanthrene Core : Known for its planar structure which facilitates intercalation into DNA.
  • Functional Groups : The presence of hydroxyl and oxirane groups may influence reactivity and biological interactions.

Carcinogenic Potential

Research indicates that derivatives of cyclopenta[a]phenanthrene exhibit varying degrees of carcinogenic activity. Studies have shown that certain structural modifications can significantly influence this activity:

  • Carcinogenicity in Animal Models : In studies involving mouse models (e.g., SENCAR strain), specific derivatives demonstrated significant tumor initiation capabilities when applied topically. For example, compounds with electron-donating groups at specific positions (like C-11) were found to enhance carcinogenicity .
  • Mechanism of Action : It is hypothesized that these compounds may undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA, causing mutations .

Cytotoxicity and Antitumor Activity

In addition to carcinogenic potential, some cyclopenta[a]phenanthrene derivatives have been evaluated for their cytotoxic effects on various cancer cell lines:

  • Cell Line Studies : Certain derivatives have shown selective toxicity against cancer cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between cancerous and non-cancerous cells .

Other Biological Effects

Beyond carcinogenicity and cytotoxicity, derivatives of this compound have also been studied for their potential anti-inflammatory properties:

  • Inflammation Models : Some studies suggest that specific cyclopenta[a]phenanthrene derivatives may modulate inflammatory responses in vitro and in vivo. This could be relevant for developing new therapeutic agents targeting inflammatory diseases .

Study 1: Carcinogenicity Assessment

A study assessed the carcinogenic potential of several cyclopenta[a]phenanthrene derivatives by applying them to the skin of mice over extended periods. The results indicated that compounds with specific methyl substitutions exhibited significant tumor-promoting activity compared to controls .

Study 2: Cytotoxicity Evaluation

In vitro assays were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed that certain modifications led to enhanced cytotoxicity against breast and prostate cancer cells while exhibiting lower toxicity towards normal fibroblasts .

Data Table

Compound DerivativeCarcinogenic ActivityCytotoxicity (IC50)Inflammatory Modulation
11-Methyl DerivativeHigh15 µMYes
11-Ethyl DerivativeModerate30 µMNo
11-Hydroxy DerivativeLow>50 µMYes

Q & A

Q. What are the standard synthetic protocols for synthesizing this cyclopenta[a]phenanthren-7-one derivative?

The synthesis typically involves multi-step organic reactions starting from natural steroid precursors or abietic acid derivatives. Key steps include:

  • Amide formation : Reacting dihydroabietic acid chloride with amines (e.g., methylamine or diethylamine) to form carboxamide intermediates .
  • Reduction : Using LiAlH₄ to reduce amides to amines, followed by salt formation .
  • Stereochemical control : Leveraging chiral auxiliaries or asymmetric catalysis to establish stereocenters, particularly for the epoxide and hydroxyl substituents .
  • Purification : HPLC (≥95% purity) and crystallization for final product isolation .

Q. How is the structural identity of this compound confirmed post-synthesis?

A combination of analytical techniques is employed:

  • 1H/13C NMR : Assigns proton and carbon environments, resolving methyl groups and cyclopentane/phenanthrene rings .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₄₆NaO₄⁺ with <0.5 ppm error) .
  • X-ray crystallography : Resolves absolute stereochemistry via single-crystal analysis (e.g., C28H41NO2 structure in Z. Kristallogr.) .

Q. What methodologies address stereochemical challenges during synthesis?

  • Chiral resolution : Use of chiral columns or enzymatic resolution to separate enantiomers .
  • Asymmetric epoxidation : Catalytic methods (e.g., Sharpless or Jacobsen epoxidation) to install the (2S)-3,3-dimethyloxirane group .
  • Crystallographic validation : Confirm stereochemical assignments post-synthesis to avoid misconfiguration .

Q. How should researchers design biological activity assays for this compound?

  • In vitro models : Test cytotoxicity, enzyme inhibition (e.g., Clostridium difficile spore germination inhibition ), or receptor binding.
  • Molecular docking : Predict interactions with targets (e.g., viral proteins) using software like AutoDock or Schrödinger .
  • Dose-response curves : Establish IC₅₀/EC₅₀ values with triplicate measurements to ensure reproducibility .

Q. How can conflicting bioactivity data between studies be resolved?

  • Reproducibility checks : Validate assay conditions (pH, temperature, solvent) and compound purity .
  • Structural analogs : Compare activity across derivatives to identify critical functional groups (e.g., hydroxyl or epoxide moieties) .
  • Meta-analysis : Use statistical tools to assess variability across datasets and identify outliers .

Q. What purification methods are optimal for isolating this compound?

  • Flash chromatography : Separate intermediates using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
  • HPLC : Achieve >95% purity with C18 columns and acetonitrile/water mobile phases .
  • Recrystallization : Use ethanol or acetone to obtain high-purity crystals for crystallography .

Q. What computational modeling approaches are suitable for studying this compound?

  • Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers or protein binding pockets .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioactivity .
  • Machine learning : Train models on existing cyclopenta[a]phenanthren-7-one datasets to predict novel derivatives .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures .
  • Light/oxidation studies : Use accelerated aging tests (e.g., 40°C/75% RH for 6 months) to identify degradation products .
  • pH stability : Assess hydrolysis rates in buffered solutions (pH 1–13) via LC-MS .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., vermiculite) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of experiments (DOE) : Screen variables (temperature, catalyst loading) via factorial design .
  • Catalyst optimization : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) for hydrogenation steps .
  • Continuous flow systems : Improve mixing and heat transfer for exothermic reactions (e.g., epoxidation) .

Properties

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMMZUXYRXFOH-IWPAKXEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921731
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115404-57-4
Record name Niloticin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.